molecular formula C12H8BrFO B11853760 2-Bromo-1-(6-fluoronaphthalen-2-yl)ethan-1-one CAS No. 62244-79-5

2-Bromo-1-(6-fluoronaphthalen-2-yl)ethan-1-one

Cat. No.: B11853760
CAS No.: 62244-79-5
M. Wt: 267.09 g/mol
InChI Key: LJQDDHXBIOKJBI-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-fluoronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C₁₂H₈BrFO. It is a brominated derivative of naphthalene, featuring both bromine and fluorine substituents on the naphthalene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(6-fluoronaphthalen-2-yl)ethanone typically involves the bromination of 1-(6-fluoronaphthalen-2-yl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods

While specific industrial production methods for 2-bromo-1-(6-fluoronaphthalen-2-yl)ethanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-fluoronaphthalen-2-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(6-fluoronaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(6-fluoronaphthalen-2-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone
  • 2-Bromo-1-(5-fluoronaphthalen-1-yl)ethanone
  • 2-Bromo-1-(7-fluoronaphthalen-1-yl)ethanone

Uniqueness

2-Bromo-1-(6-fluoronaphthalen-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Properties

CAS No.

62244-79-5

Molecular Formula

C12H8BrFO

Molecular Weight

267.09 g/mol

IUPAC Name

2-bromo-1-(6-fluoronaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H8BrFO/c13-7-12(15)10-2-1-9-6-11(14)4-3-8(9)5-10/h1-6H,7H2

InChI Key

LJQDDHXBIOKJBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)CBr

Origin of Product

United States

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